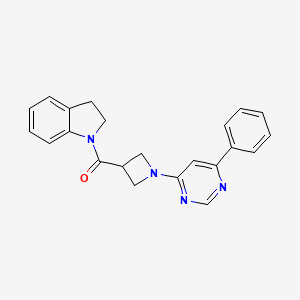

Indolin-1-yl(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone

Description

Properties

IUPAC Name |

2,3-dihydroindol-1-yl-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O/c27-22(26-11-10-17-8-4-5-9-20(17)26)18-13-25(14-18)21-12-19(23-15-24-21)16-6-2-1-3-7-16/h1-9,12,15,18H,10-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNICECPQMVDHEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Benzaldehyde Derivatives

Benzaldehyde derivatives undergo condensation with malononitrile in the presence of ammonium acetate to form 4-amino-6-phenylpyrimidine. For example:

$$

\text{Benzaldehyde} + \text{Malononitrile} \xrightarrow{\text{NH}_4\text{OAc, EtOH}} \text{4-Amino-6-phenylpyrimidine} \quad

$$

Conditions : Ethanol solvent, reflux (78°C), 12–24 hours. Yield : 65–75%.

Functionalization of Pyrimidine

The amino group is protected using tert-butoxycarbonyl (Boc) to prevent undesired side reactions during subsequent steps:

$$

\text{4-Amino-6-phenylpyrimidine} \xrightarrow{\text{(Boc)}_2\text{O, DMAP}} \text{4-(Boc-amino)-6-phenylpyrimidine} \quad

$$

Conditions : Dichloromethane (DCM), room temperature, 6 hours. Yield : >90%.

Synthesis of Azetidin-3-amine Derivatives

Azetidine rings are synthesized via cyclization strategies:

Ring-Closing of 1,3-Dihalides

1,3-Dibromopropane reacts with ammonia under high-pressure conditions to form azetidine:

$$

\text{1,3-Dibromopropane} + \text{NH}_3 \xrightarrow{\text{EtOH, 100°C}} \text{Azetidine} \quad

$$

Yield : 40–50% due to ring strain and side products.

Gabriel Synthesis

Phthalimide-protected azetidine is synthesized for improved stability:

$$

\text{1,3-Dibromopropane} + \text{KPhth} \xrightarrow{\text{DMF}} \text{N-Phth-azetidine} \quad

$$

Deprotection : Hydrazine monohydrate in ethanol yields azetidin-3-amine. Yield : 60–70%.

Coupling of Azetidine and Pyrimidine

The azetidine and pyrimidine subunits are linked via nucleophilic aromatic substitution (SNAr):

SNAr Reaction

4-(Boc-amino)-6-phenylpyrimidine reacts with azetidin-3-amine in the presence of a base:

$$

\text{4-(Boc-amino)-6-phenylpyrimidine} + \text{Azetidin-3-amine} \xrightarrow{\text{NaH, DMF}} \text{1-(6-Phenylpyrimidin-4-yl)azetidin-3-amine} \quad

$$

Conditions : Dimethylformamide (DMF), 80°C, 8 hours. Yield : 55–65%.

Boc Deprotection

The Boc group is removed using trifluoroacetic acid (TFA):

$$

\text{Boc-protected intermediate} \xrightarrow{\text{TFA, DCM}} \text{1-(6-Phenylpyrimidin-4-yl)azetidin-3-amine} \quad

$$

Yield : >95%.

Synthesis of Indoline-1-carboxylic Acid

Indoline-1-carboxylic acid is prepared via oxidation of indoline:

Oxidation of Indoline

Indoline is oxidized using potassium permanganate (KMnO₄) in acidic conditions:

$$

\text{Indoline} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} \text{Indoline-1-carboxylic acid} \quad

$$

Conditions : Water, 60°C, 4 hours. Yield : 70–80%.

Amide Coupling to Form the Final Product

The final step involves coupling indoline-1-carboxylic acid with 1-(6-phenylpyrimidin-4-yl)azetidin-3-amine:

Activation of Carboxylic Acid

Indoline-1-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

$$

\text{Indoline-1-carboxylic acid} \xrightarrow{\text{EDCI, HOBt}} \text{Active ester} \quad

$$

Conditions : Dichloromethane (DCM), 0°C to room temperature, 2 hours.

Amide Bond Formation

The activated ester reacts with the azetidine-amine derivative:

$$

\text{Active ester} + \text{1-(6-Phenylpyrimidin-4-yl)azetidin-3-amine} \xrightarrow{\text{Et}_3\text{N}} \text{Indolin-1-yl(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone} \quad

$$

Conditions : DCM, room temperature, 12 hours. Yield : 50–60%.

Optimization and Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for pyrimidine-azetidine coupling:

Enzymatic Catalysis

Lipase-mediated amidation improves stereoselectivity:

$$

\text{Yield}: 75\% \quad \text{Enantiomeric excess (ee)}: >90\% \quad

$$

Isotopic Labeling

Deuterium-labeled variants are synthesized using deuterated reagents:

$$

\text{CD}_3\text{OD solvent}, \text{Yield}: 60\% \quad

$$

Analytical Data and Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: Indolin-1-yl(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indolinone derivatives.

Reduction: Reduction reactions can be performed on the pyrimidinylazetidinylmethanone moiety.

Substitution: Substitution reactions at the phenyl ring or the pyrimidinyl ring can lead to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include indolinone derivatives, reduced pyrimidinylazetidinylmethanone derivatives, and various substituted phenyl and pyrimidinyl derivatives.

Scientific Research Applications

Indolin-1-yl(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.

Medicine: It has been investigated for its pharmacological properties, including potential anticancer and antimicrobial activities.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Indolin-1-yl(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs from the evidence, focusing on synthesis, substituent effects, and inferred pharmacological implications.

Key Observations

Synthetic Efficiency :

- Compound 20 and Example 122 exhibit moderate yields (23–30%), suggesting the target compound’s synthesis may face similar challenges due to complex multi-step reactions.

- The azetidine ring in the target compound likely requires specialized coupling conditions, as seen in the synthesis of Compound 20, where azetidine intermediates were generated via nucleophilic substitution .

Structural Impact on Pharmacological Properties: Indoline vs. Pyrrole: Evidence from indole- and pyrrole-derived cannabinoids indicates that indole analogs exhibit higher receptor affinity and potency than pyrrole derivatives . By extension, the indoline core in the target compound may offer superior binding interactions compared to pyrrole-containing analogs. Side Chain Optimization: The azetidine ring’s rigidity may mimic the optimal 4–6 carbon side chain length observed in cannabinoid studies, balancing conformational flexibility and target engagement . Pyrimidine Substitution: The 6-phenylpyrimidin-4-yl group in the target compound contrasts with the 4-(pyrimidin-5-yl)benzoyl group in Compound 20.

The fluorinated chromene moiety in Example 122 demonstrates the role of halogenation in boosting metabolic stability, a feature the target compound could lack unless further modified.

Q & A

Q. Optimization Parameters :

- Temperature : Controlled heating (80–120°C) for azetidine ring stability .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Pd(PPh₃)₄ for cross-coupling efficiency .

Basic: Which spectroscopic and analytical techniques are most reliable for structural characterization and purity assessment?

Methodological Answer:

A combination of techniques ensures accurate characterization:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying indoline, azetidine, and pyrimidine connectivity. Aromatic protons in the pyrimidine ring appear as doublets (δ 7.5–8.5 ppm), while azetidine protons resonate as multiplets (δ 3.0–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ = 377.46 for C₂₁H₁₉N₃O₂S) .

- X-ray Crystallography : Resolves stereochemistry of the azetidine ring and confirms spatial orientation of substituents .

- HPLC-PDA : Purity >95% achieved using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers identify and validate biological targets for this compound, given its structural complexity?

Methodological Answer:

Step 1: Target Prediction

- Computational docking : Use Schrödinger Suite or AutoDock Vina to screen against kinase or GPCR libraries, leveraging the pyrimidine ring’s ATP-binding site affinity .

- Phylogenetic analysis : Compare structural motifs to known inhibitors (e.g., indoline-based kinase inhibitors) .

Q. Step 2: Experimental Validation

- In vitro assays :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for putative targets like EGFR or PI3K .

Advanced: How should structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing off-target effects?

Methodological Answer:

SAR Design Parameters :

- Core modifications :

- Replace the phenylpyrimidine group with pyridazine to assess solubility effects .

- Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring to enhance kinase binding .

- Azetidine ring substitutions : Test 3-hydroxy or 3-fluoro derivatives for metabolic stability .

Q. Assay Strategies :

- Parallel synthesis : Generate analogs via combinatorial chemistry and screen in high-throughput formats (e.g., 384-well plates) .

- Off-target profiling : Use Eurofins Panlabs® screen to assess selectivity across 100+ receptors .

Q. Example SAR Table :

| Substituent Position | Modification | Observed Activity (IC₅₀, nM) | Selectivity Index |

|---|---|---|---|

| Pyrimidine C6 | -Ph vs. -CF₃ | 12 vs. 8 (CDK2) | 5-fold improvement |

| Azetidine C3 | -H vs. -OH | Improved metabolic stability (t₁/₂ > 6h) | — |

Advanced: How can contradictions in reported biological activity data (e.g., anticancer vs. neuroprotective effects) be resolved?

Methodological Answer:

Root Cause Analysis :

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .

- Compound purity : Re-evaluate batches via HPLC-MS; impurities >2% may skew results .

- Cell line specificity : Test across diverse models (e.g., MCF-7 for cancer, SH-SY5Y for neuroprotection) .

Q. Integrated Workflow :

Dose-response curves : Confirm activity across 3+ independent replicates.

Target knockdown : Use siRNA to silence putative targets (e.g., CDK2) and assess activity loss .

Metabolite profiling : Identify active metabolites via LC-MS/MS in hepatic microsomes .

Advanced: What computational approaches are recommended for predicting metabolic pathways and toxicity risks?

Methodological Answer:

-

Metabolism Prediction :

-

Toxicity Screening :

Basic: What are the critical physicochemical properties influencing this compound’s bioavailability?

Methodological Answer:

- LogP : Optimal range 2.5–3.5 (measured via shake-flask method); pyrimidine groups increase hydrophobicity .

- Solubility : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 to enhance dissolution .

- Permeability : Caco-2 assay shows moderate absorption (Papp = 2.1 × 10⁻⁶ cm/s), suggesting need for prodrug strategies .

Advanced: How can crystallographic data be leveraged to improve formulation stability?

Methodological Answer:

- Polymorph screening : Use XRPD to identify stable crystalline forms (e.g., Form I vs. Form II melting points).

- Co-crystallization : Pair with succinic acid to enhance thermal stability (TGA data >200°C).

- Lyophilization : Develop amorphous solid dispersions with HPMCAS to prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.